molecular formula C7H12ClNO2 B14383327 Methyl 4-aminohex-5-ynoate hydrochloride CAS No. 89740-53-4

Methyl 4-aminohex-5-ynoate hydrochloride

Cat. No.: B14383327
CAS No.: 89740-53-4
M. Wt: 177.63 g/mol
InChI Key: IJLOJBDVMIFNQG-UHFFFAOYSA-N
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Description

Methyl 4-aminohex-5-ynoate hydrochloride is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of hexynoic acid, featuring an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminohex-5-ynoate hydrochloride typically involves the reaction of 4-aminohex-5-ynoic acid with methanol in the presence of hydrochloric acid. The reaction proceeds as follows:

    Starting Materials: 4-aminohex-5-ynoic acid and methanol.

    Catalyst: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminohex-5-ynoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted amino esters.

Scientific Research Applications

Methyl 4-aminohex-5-ynoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-aminohex-5-ynoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminohex-5-ynoate hydrochloride: Similar structure but with the amino group at a different position.

    4-aminohex-5-ynoic acid: The parent compound without the ester group.

    Methyl 4-aminohex-5-enoate hydrochloride: Similar structure but with a double bond instead of a triple bond.

Uniqueness

Methyl 4-aminohex-5-ynoate hydrochloride is unique due to the presence of both an amino group and a triple bond, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

Methyl 4-aminohex-5-ynoate hydrochloride is a synthetic compound that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This compound consists of an amino group and a triple bond, which contribute to its reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O2_{2}·HCl
  • Molecular Weight : Approximately 178.62 g/mol

The presence of both an amino group and a triple bond in its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis and a candidate for various biological applications.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Modulation : The compound can act as either an inhibitor or activator of specific enzymes, depending on the biological context. This modulation is crucial for understanding metabolic pathways and enzyme mechanisms.
  • Receptor Interaction : It may interact with various receptors, potentially altering their activity and leading to downstream effects in cellular signaling pathways.
  • Covalent Bond Formation : The compound can form covalent bonds with target biomolecules, which may lead to changes in their function or activity.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by interfering with mitotic processes . This is particularly relevant in cancer types characterized by centrosome amplification.
  • Antimicrobial Properties : The compound's ability to modulate enzyme activities positions it as a potential candidate for antibiotic development, especially targeting enzymes involved in peptidoglycan biosynthesis .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on centrosome-amplified cancer cells. The results demonstrated that treatment with the compound led to an increase in multipolar mitoses, indicating its potential to disrupt normal cell division processes. This finding suggests that the compound could be further explored as a therapeutic agent against specific cancer types .

Case Study 2: Enzyme Inhibition

In another investigation, researchers assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that this compound exhibited micromolar inhibition against target enzymes, providing insights into its potential role as a pharmacological agent .

Research Findings Summary Table

StudyFocus AreaKey Findings
Anticancer ActivityInduced multipolar mitoses in centrosome-amplified cancer cells; potential for disrupting cell division.
Enzyme InhibitionExhibited micromolar inhibition against specific metabolic enzymes; implications for drug development.
Mechanism of ActionInteracts with enzymes and receptors; forms covalent bonds affecting biomolecule function.

Properties

CAS No.

89740-53-4

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 4-aminohex-5-ynoate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-3-6(8)4-5-7(9)10-2;/h1,6H,4-5,8H2,2H3;1H

InChI Key

IJLOJBDVMIFNQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#C)N.Cl

Origin of Product

United States

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